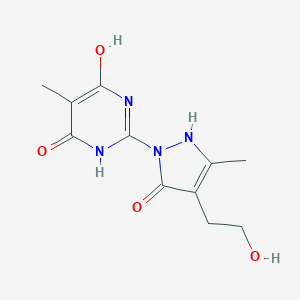![molecular formula C17H17FN2O2S2 B276190 Ethyl 3-{[(cyclopropylamino)carbothioyl]amino}-5-(4-fluorophenyl)-2-thiophenecarboxylate](/img/structure/B276190.png)
Ethyl 3-{[(cyclopropylamino)carbothioyl]amino}-5-(4-fluorophenyl)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[(cyclopropylamino)carbothioyl]amino}-5-(4-fluorophenyl)-2-thiophenecarboxylate, commonly known as ECT, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. ECT is a thiophene-based compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of ECT is not fully understood. However, studies have shown that ECT inhibits the activity of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression and have been implicated in the development of cancer and other diseases. By inhibiting HDAC activity, ECT may be able to regulate gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ECT has various biochemical and physiological effects. ECT has been shown to induce cell cycle arrest and apoptosis in cancer cells. ECT has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, ECT has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
ECT has several advantages for lab experiments. ECT is relatively easy to synthesize and can be obtained in high yields. ECT is also stable under normal laboratory conditions. However, ECT has some limitations for lab experiments. ECT is highly insoluble in water, which can make it difficult to administer in vivo. Additionally, ECT has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of ECT. One area of research is the development of more efficient synthesis methods for ECT. Another area of research is the study of the pharmacokinetics and pharmacodynamics of ECT in vivo. Additionally, further studies are needed to determine the safety and efficacy of ECT in humans. Finally, the potential use of ECT as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be explored.
Conclusion:
ECT is a promising compound that has potential therapeutic applications in various fields of science. ECT has been shown to have anti-tumor activity, anti-inflammatory effects, and neuroprotective effects. While ECT has some limitations for lab experiments, its advantages make it a valuable compound for scientific research. Further studies are needed to fully understand the mechanism of action of ECT and its potential therapeutic applications.
Méthodes De Synthèse
ECT can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting compound is then reacted with ethyl 3-aminocarbothioate to form ethyl 3-{[(4-fluorophenyl)carbonyl]amino}-2-thiophenecarboxylate. The final step involves the reaction of the intermediate compound with cyclopropylamine to form ECT.
Applications De Recherche Scientifique
ECT has been studied for its potential therapeutic applications in various fields of science. One of the most promising applications of ECT is in the treatment of cancer. Studies have shown that ECT has anti-tumor activity and can inhibit the growth of cancer cells. ECT has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective effects.
Propriétés
Nom du produit |
Ethyl 3-{[(cyclopropylamino)carbothioyl]amino}-5-(4-fluorophenyl)-2-thiophenecarboxylate |
|---|---|
Formule moléculaire |
C17H17FN2O2S2 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
ethyl 3-(cyclopropylcarbamothioylamino)-5-(4-fluorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C17H17FN2O2S2/c1-2-22-16(21)15-13(20-17(23)19-12-7-8-12)9-14(24-15)10-3-5-11(18)6-4-10/h3-6,9,12H,2,7-8H2,1H3,(H2,19,20,23) |
Clé InChI |
CILGQZQCMGHSHS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)NC(=S)NC3CC3 |
SMILES canonique |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)NC(=S)NC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B276107.png)

![ethyl 4-(propylamino)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276109.png)
![ethyl 4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276110.png)

![2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276118.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(3-pyridinylmethylene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276121.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)

![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 3-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276131.png)